molecular formula C24H20N2O4 B278023 N-(4-{[2-(4-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide

N-(4-{[2-(4-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide

カタログ番号 B278023
分子量: 400.4 g/mol
InChIキー: RRQDQJWAGQEPOG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-{[2-(4-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide, also known as MBX-8025, is a synthetic compound that has been developed as a potential treatment for metabolic disorders such as dyslipidemia and non-alcoholic fatty liver disease (NAFLD). It belongs to a class of drugs known as PPAR agonists, which are designed to activate the peroxisome proliferator-activated receptor (PPAR) in the body to regulate lipid and glucose metabolism. In

作用機序

The mechanism of action of N-(4-{[2-(4-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide involves activation of PPARα, a nuclear receptor that plays a key role in regulating lipid and glucose metabolism. PPARα activation leads to increased fatty acid oxidation and decreased triglyceride synthesis in the liver, which can improve lipid and glucose homeostasis. Additionally, PPARα activation can reduce inflammation and oxidative stress, which are both implicated in the development of metabolic disorders.
Biochemical and Physiological Effects
N-(4-{[2-(4-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide has been shown to have several biochemical and physiological effects in preclinical studies. These include:
- Decreased hepatic steatosis
- Improved insulin sensitivity
- Decreased plasma triglycerides
- Increased HDL cholesterol
- Reduced inflammation and oxidative stress

実験室実験の利点と制限

One advantage of N-(4-{[2-(4-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide for lab experiments is that it has been well-characterized in preclinical studies, with a clear mechanism of action and demonstrated efficacy in animal models of metabolic disorders. Additionally, its synthetic route is well-established, making it relatively easy to produce in large quantities.
One limitation of N-(4-{[2-(4-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide for lab experiments is that it has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known. Additionally, as with any experimental compound, there may be unforeseen side effects or interactions with other drugs or compounds.

将来の方向性

There are several potential future directions for research on N-(4-{[2-(4-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide. These include:
- Further preclinical studies to better understand its mechanism of action and potential therapeutic applications
- Human clinical trials to evaluate its safety and efficacy in humans
- Combination therapy studies to evaluate its potential synergistic effects with other compounds or drugs
- Studies to evaluate its potential use in other metabolic disorders, such as type 2 diabetes or metabolic syndrome
- Development of more potent or selective PPAR agonists based on the structure of N-(4-{[2-(4-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide
Conclusion
N-(4-{[2-(4-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide is a synthetic compound that has shown promise as a potential treatment for metabolic disorders such as dyslipidemia and NAFLD. Its mechanism of action involves activation of PPARα, which can improve lipid and glucose homeostasis and reduce inflammation and oxidative stress. While it has not yet been tested in human clinical trials, preclinical studies have demonstrated its efficacy in animal models. Further research is needed to fully evaluate its potential as a therapeutic option for these conditions.

合成法

The synthesis of N-(4-{[2-(4-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide involves several steps, starting with the reaction of 4-methylphenol with acetic anhydride to form 4-methylacetophenone. This intermediate is then reacted with 2-bromoacetyl chloride to form the key intermediate, 2-(4-methylphenoxy)acetyl chloride. The final step involves the reaction of this intermediate with 4-aminophenylbenzofuran-2-carboxamide to form N-(4-{[2-(4-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide.

科学的研究の応用

N-(4-{[2-(4-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide has been the subject of several scientific studies, both in vitro and in vivo, to evaluate its potential as a treatment for metabolic disorders. One study found that N-(4-{[2-(4-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide reduced hepatic steatosis and improved insulin sensitivity in a mouse model of NAFLD. Another study showed that N-(4-{[2-(4-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide decreased plasma triglycerides and increased HDL cholesterol in a rat model of dyslipidemia. These findings suggest that N-(4-{[2-(4-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide may be a promising therapeutic option for these conditions.

特性

製品名

N-(4-{[2-(4-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide

分子式

C24H20N2O4

分子量

400.4 g/mol

IUPAC名

N-[4-[[2-(4-methylphenoxy)acetyl]amino]phenyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C24H20N2O4/c1-16-6-12-20(13-7-16)29-15-23(27)25-18-8-10-19(11-9-18)26-24(28)22-14-17-4-2-3-5-21(17)30-22/h2-14H,15H2,1H3,(H,25,27)(H,26,28)

InChIキー

RRQDQJWAGQEPOG-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3

正規SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。